
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester
Overview
Description
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester is a methyl ester derivative of an unsaturated fatty acid. This compound is of interest due to its potential applications and the chemical reactions it can undergo. The studies provided offer insights into the chemical behavior of this compound under different conditions.
Synthesis Analysis
The synthesis of this compound is not directly described in the provided papers. However, the papers do discuss reactions involving this compound. For instance, when hydrogen sulfide is added to methyltrans,trans-9,11-octadecadienoate in a benzene solution under ultraviolet radiation, various products are formed, including geometric isomers of the original compound and other sulfur-containing esters .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its double bonds in the 9 and 11 positions, which are in the cis configuration (Z). The presence of these double bonds is crucial for the reactivity of the molecule, as seen in the formation of various products when the molecule is subjected to different chemical reactions .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. Photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate, a related compound, in the presence of oxygen leads to the formation of low molecular weight products such as hexanal, caproic acid, azelaic acid monomethyl ester, and methyl 6-heptenoate . Similarly, the addition of hydrogen sulfide to methyltrans,trans-9,11-octadecadienoate results in a complex mixture of products, including various geometric isomers, epoxy derivatives, and sulfur-containing esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the reaction products and conditions described in the studies. The compound is reactive under ultraviolet radiation and can form stable adducts with hydrogen sulfide. The formation of low molecular weight acids, aldehydes, and esters upon photolysis suggests that the compound is susceptible to oxidative cleavage . The generation of sulfur-containing esters and epoxy derivatives indicates that the double bonds in the molecule are reactive sites for addition reactions .
Scientific Research Applications
Oxidative Metabolism
The oxidative metabolism of (9Z,11Z)-9,11-Octadecadienoic acid methyl ester has been extensively studied. For instance, the reaction of this compound with the Fenton reagent has been investigated, showing significant substrate consumption and yielding various products of potential physiological relevance in settings of oxidative stress (Manini et al., 2005).
Identification of Isomers and Chromatographic Behavior
New geometric isomers of the compound have been identified in studies like that of Tokita and Morita (2000). They focused on isomers produced by autoxidation, providing insights into the compound's stability and behavior under various conditions (Tokita & Morita, 2000).
Steric and Regiochemical Analysis
The steric and regiochemical analysis of derivatives of linoleic acid, including this compound, offers insights into the compound's structural and chemical properties. For example, Hamberg (1991) prepared various trihydroxyesters and characterized them to design a method for analyzing octadecenoic acids (Hamberg, 1991).
Large-Scale Synthesis and Potential Applications
Large-scale synthesis methods, such as those studied by Berdeaux et al. (1997), have been developed, which can be crucial for industrial and pharmaceutical applications (Berdeaux et al., 1997).
Taste Modulation and Sensory Evaluation
Studies have also explored the role of various C18-acetylenic acids, including derivatives of this compound, in taste modulation. Mittermeier et al. (2018) identified several such compounds in chanterelles, indicating their potential in flavor enhancement (Mittermeier et al., 2018).
Novel Synthesis Methods
Innovative methods for synthesizing isomers of hydroxyoctadecadienoic acid have been developed, as illustrated in research by Kuang Ping-ron (2015). These methods contribute to the understanding and manipulation of the compound for various applications (Kuang Ping-ron, 2015).
Analysis of Oxidation and Lipid Peroxidation Markers
The compound has been used to study lipid peroxidation processes. For example, Spiteller and Spiteller (1997) investigated the conditions for converting hydroperoxides derived from linoleic acid into hydroxy acids, highlighting the compound's role as a marker for lipid peroxidation (Spiteller & Spiteller, 1997).
Mechanism of Action
Target of Action
The primary targets of (9Z,11Z)-9,11-Octadecadienoic acid methyl ester, also known as methyl (9Z,11Z)-octadeca-9,11-dienoate, are GADD45 , p53 , and PPARγ . These targets play crucial roles in cell signaling, apoptosis, and lipid biochemistry .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It up-regulates the expression of GADD45, p53, and PPARγ, thereby promoting apoptosis .
Biochemical Pathways
The compound affects the pathways related to apoptosis and lipid biochemistry . The up-regulation of GADD45, p53, and PPARγ leads to downstream effects that promote apoptosis and alter lipid biochemistry .
Pharmacokinetics
It’s known that the compound is a more lipid-soluble form of the free acid , which suggests it may have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
The result of the compound’s action is the induction of apoptosis in cells . In colon cancer Caco-2 cells, the compound has shown potential as a tumor growth suppressor . It also inhibits DNA polymerases and topoisomerases .
Action Environment
As a lipid-soluble compound , its action may be influenced by the lipid composition of the environment, and it may be more stable in lipid-rich environments.
Biochemical Analysis
Biochemical Properties
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be metabolized by enzymes such as lipases and esterases, which hydrolyze the ester bond to release the free fatty acid. This compound can also interact with proteins involved in lipid transport and storage, such as fatty acid-binding proteins (FABPs) and lipoproteins. These interactions facilitate the incorporation of the fatty acid into cellular membranes and lipid droplets, influencing lipid homeostasis and energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. Additionally, this compound can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular redox balance and oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to the activation or repression of target genes involved in lipid metabolism, inflammation, and cell differentiation. This compound can also inhibit or activate enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of eicosanoids, signaling molecules that play a role in inflammation and immune responses. Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can undergo oxidation and isomerization when exposed to light, heat, or air. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism, gene expression, and cell signaling pathways. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism, inflammation, and oxidative stress. At high doses, it can exhibit toxic or adverse effects, such as liver damage, oxidative stress, and disruption of lipid homeostasis. Threshold effects have been observed, where the compound’s impact on biological processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation, desaturation, and elongation. It can be converted to other bioactive lipids, such as conjugated linoleic acids (CLAs), through enzymatic reactions. Enzymes such as acyl-CoA oxidase and fatty acid desaturases play a crucial role in these metabolic processes. The compound can also affect metabolic flux and metabolite levels, influencing overall lipid metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be incorporated into lipoproteins for transport through the bloodstream and taken up by cells via fatty acid transporters. Once inside the cell, it can bind to fatty acid-binding proteins (FABPs) and be directed to specific cellular compartments, such as lipid droplets, mitochondria, and the endoplasmic reticulum. These interactions influence the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in lipid metabolism and energy production. Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and function. These modifications can direct the compound to specific cellular compartments, enhancing its interactions with target biomolecules and modulating its biological effects .
properties
IUPAC Name |
methyl (9Z,11Z)-octadeca-9,11-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWYYOMPLJRMC-XESWYYRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)

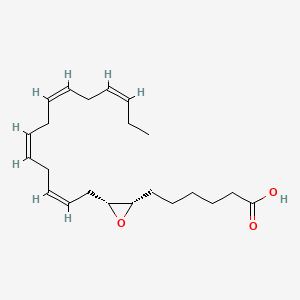
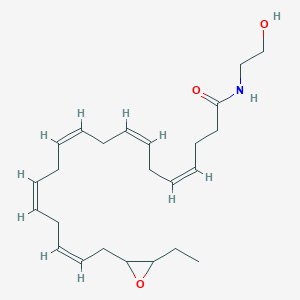

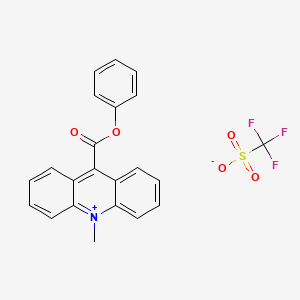

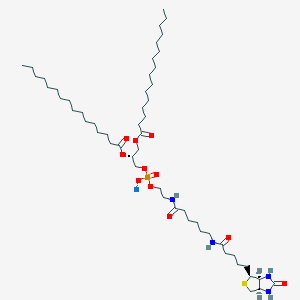
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)
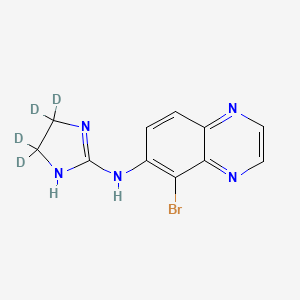
![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)
![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)